2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(3-Benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound known for its unique structure and potential applications in various fields. With a fusion of pyrido[3,2-d]pyrimidinone and phenylacetamide moieties, this compound exhibits significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide generally involves a multi-step process. Starting with commercially available reactants, the process includes:
Formation of the pyrido[3,2-d]pyrimidinone core through a cyclization reaction.
Introduction of the benzyl group at the 3-position using a benzylation reaction.
Coupling of the methoxyphenylacetamide moiety via an amide bond formation reaction.
Industrial Production Methods For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using automated reactors to control temperature, pressure, and reaction times. Additionally, purification methods such as crystallization or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions This compound can undergo various types of reactions, including:
Oxidation
It can be oxidized to introduce new functional groups.
Reduction
The compound can be reduced, affecting the pyrido[3,2-d]pyrimidinone core.
Substitution
Various substitution reactions can introduce different groups to the aromatic rings.
Common Reagents and Conditions Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but generally require controlled temperatures and inert atmospheres.
Major Products The major products formed depend on the specific reactions and conditions but typically include derivatives with modified functional groups.
Scientific Research Applications
Comprehensive Description In chemistry, this compound serves as an intermediate for synthesizing more complex molecules. In biology, it has potential applications as an inhibitor for specific enzymes. In medicine, its derivatives are being studied for their potential therapeutic properties. Industrial applications include its use as a catalyst or as a component in material science for developing new materials with enhanced properties.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of these targets, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide.
2-(3-Benzyl-2,4-dioxo-3,4-dihydropyrido[4,3-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide.
Uniqueness The uniqueness of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity due to slight variations in structure.
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Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-31-18-11-9-17(10-12-18)25-20(28)15-26-19-8-5-13-24-21(19)22(29)27(23(26)30)14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANDRLKVRKIDJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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